molecular formula C17H20N2O4S B5467764 methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate

methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate

Cat. No. B5467764
M. Wt: 348.4 g/mol
InChI Key: CLTIGQMRSNRISD-XIEYENHTSA-N
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Description

Methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate, also known as Methyl 5-(4-benzoylamino-3-hydroxyimino-2,3-dihydrothieno[2,3-b]thiophen-5-ylidene)pentanoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thieno[2,3-b]thiophene derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate in cancer cells is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. Inhibition of topoisomerases can lead to DNA damage, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate has been shown to have several biochemical and physiological effects. In addition to its cytotoxic activity, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Moreover, this compound 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate has been shown to possess anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Moreover, further studies are needed to determine the toxicity and pharmacokinetics of this compound in animals and humans.

Future Directions

There are several future directions for the research on methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate. One of the most important directions is the development of novel formulations that can improve the solubility and bioavailability of this compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to identify its molecular targets. Finally, preclinical and clinical studies are needed to determine the safety and efficacy of this compound in animals and humans, which could pave the way for its use in the treatment of various cancers and inflammatory diseases.

Synthesis Methods

The synthesis of methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-aminothiophene-3-carboxylic acid with benzoyl chloride in the presence of triethylamine to yield 2-benzoylaminothiophene-3-carboxylic acid. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to obtain 4-benzoylamino-3-hydroxyimino-2,3-dihydrothieno[2,3-b]thiophene. Finally, the target compound is obtained by reacting 4-benzoylamino-3-hydroxyimino-2,3-dihydrothieno[2,3-b]thiophene with methyl 5-bromopentanoate in the presence of potassium carbonate.

Scientific Research Applications

Methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is its use as an anticancer agent. In vitro studies have shown that this compound 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

properties

IUPAC Name

methyl (5E)-5-[(3E)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-15(20)10-6-5-9-14-16(19-22)13(11-24-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,22H,5-6,10-11H2,1H3,(H,18,21)/b14-9+,19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTIGQMRSNRISD-XIEYENHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(=NO)C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C/1\C(=N\O)\C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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